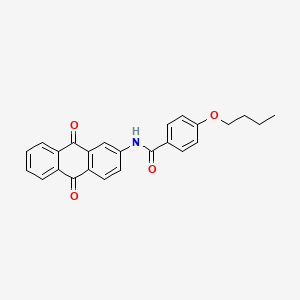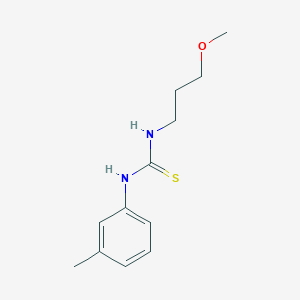
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, photodynamic therapy, and organic electronics. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In photodynamic therapy, it has been used as a photosensitizer to selectively destroy cancer cells. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves its ability to interact with DNA and inhibit the activity of topoisomerase enzymes. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide has a low toxicity profile and does not cause any significant changes in biochemical and physiological parameters such as liver and kidney function, blood glucose levels, and lipid profiles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. However, its low solubility in water and organic solvents can pose challenges in its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide. One direction is to explore its potential as a therapeutic agent for various types of cancer. Another direction is to investigate its use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, its potential applications in organic electronics and other fields can also be further explored.
In conclusion, 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in different fields.
Synthesemethoden
The synthesis of 4-butoxy-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)benzamide involves the reaction of 9,10-anthraquinone with benzoyl chloride and butylamine in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-3-14-30-18-11-8-16(9-12-18)25(29)26-17-10-13-21-22(15-17)24(28)20-7-5-4-6-19(20)23(21)27/h4-13,15H,2-3,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZKNUGCIXHULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)


![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)

![2-methoxy-4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5120944.png)
![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
![5-methyl-1-phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B5120961.png)
![3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5120967.png)